Methyl 5-tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylate
Overview
Description
“Methyl 5-tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylate” is a chemical compound with the CAS Number: 1150164-37-6. It has a molecular weight of 293.75 and its molecular formula is C14H16ClN3O2 . This compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16ClN3O2/c1-14(2,3)12-9(13(19)20-4)8-16-18(12)11-7-5-6-10(15)17-11/h5-8H,1-4H3 . The SMILES representation is CC©©C1=C(C=NN1C2=NC(=CC=C2)Cl)C(=O)OC .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques : Methyl 5-tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylate is synthesized using various techniques, including reactions of different alkenes with tert-butylhydrazine hydrochloride and subsequent cyclization processes (Martins et al., 2012).
Structural Characterization : The compound and its derivatives have been structurally characterized through techniques like X-ray diffraction, NMR, IR spectroscopy, and mass spectrometry, providing insights into their molecular structure (Shen et al., 2012).
Potential Therapeutic Applications
Antitumor Agents : Some derivatives of this compound have shown potential as antitumor agents, with activities against various human tumor cell lines, including lung cancer, melanoma, and leukemia (Abonía et al., 2011).
Anti-Cancer Activity : Novel complexes based on derivatives of methyl 5-tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylate have been synthesized, with some showing significant anti-cancer activity in vitro against various cell lines (Qiao et al., 2021).
Chemical Synthesis and Material Science
Synthesis of Complexes : The compound has been used in the synthesis of various complexes and derivatives, which have applications in material science and chemistry (Vilkauskaitė et al., 2011).
Photophysical Properties : The derivatives of this compound have been studied for their photophysical properties, indicating potential use in applications like organic light-emitting diodes (OLEDs) and mechanoluminescence (Huang et al., 2013).
Biological Research
Inhibition of Plasmodium falciparum : Derivatives of the compound have shown potential in inhibiting Plasmodium falciparum dihydroorotate dehydrogenase, a key enzyme in the life cycle of the malaria parasite (Vah et al., 2022).
Aurora Kinase Inhibition : Certain formulations of the compound have been investigated for their ability to inhibit Aurora A kinase, suggesting potential applications in cancer therapy (ヘンリー,ジェームズ, 2006).
Safety And Hazards
properties
IUPAC Name |
methyl 5-tert-butyl-1-(6-chloropyridin-2-yl)pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-14(2,3)12-9(13(19)20-4)8-16-18(12)11-7-5-6-10(15)17-11/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWMHTOIURWYFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=NN1C2=NC(=CC=C2)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674880 | |
Record name | Methyl 5-tert-butyl-1-(6-chloropyridin-2-yl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylate | |
CAS RN |
1150164-37-6 | |
Record name | Methyl 5-tert-butyl-1-(6-chloropyridin-2-yl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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